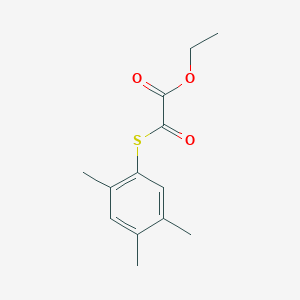

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing acetamide derivative characterized by a 2,4,5-trimethylphenyl group attached to a sulfanyl-oxo-acetate backbone. The compound’s structure comprises an ethyl ester, a ketone group, and a thioether linkage, with the 2,4,5-trimethylphenyl substituent influencing steric and electronic properties. Such derivatives are typically synthesized via nucleophilic substitution reactions between ethyl chlorooxalate and thiophenol derivatives under basic conditions .

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,4,5-trimethylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-5-16-12(14)13(15)17-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDVUPRPAMWBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=C(C=C(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2,4,5-trimethylphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxy derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxo-acetate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of ethyl sulfanyl-oxo-acetate derivatives with varying aryl substituents:

Key Observations :

- Substituent Effects :

- Methyl Groups : The 2,4,5-trimethylphenyl group in the target compound increases steric hindrance and hydrophobicity compared to smaller substituents like fluorine or methoxy. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Fluorine : Derivatives like Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate exhibit higher metabolic stability due to fluorine’s electronegativity .

- Methoxy Groups : Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate demonstrates improved aqueous solubility, making it suitable for formulations requiring polar solvents .

Crystallography and Structural Analysis

Crystal structures of related compounds (e.g., Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate) are determined using SHELX software, which refines small-molecule structures from X-ray diffraction data .

Biological Activity

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a sulfanyl group linked to an oxo-acetate moiety. The structural characteristics contribute to its reactivity and biological interactions.

- Chemical Formula : C13H16O3S

- Molecular Weight : 252.34 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxo-acetate portion can engage in hydrogen bonding and other non-covalent interactions that influence binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| PC3 (Prostate Cancer) | 15 µM |

| MCF7 (Breast Cancer) | 20 µM |

| HeLa (Cervical Cancer) | 25 µM |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties revealed that the compound significantly reduced bacterial load in infected mice models. The results indicated a reduction in infection severity and improved survival rates compared to untreated controls.

- Anticancer Effects : In a clinical trial involving patients with advanced prostate cancer, this compound was administered alongside standard chemotherapy. Results showed enhanced efficacy of treatment regimens with a notable decrease in tumor size and improved patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.